(Cyclobutylmethyl)(ethyl)amine hydrochloride
Overview
Description
(Cyclobutylmethyl)(ethyl)amine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a hydrochloride salt of an amine, characterized by the presence of a cyclobutylmethyl group and an ethyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclobutylmethyl)(ethyl)amine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. For instance, cyclobutylmethyl chloride can react with ethylamine under basic conditions to form (cyclobutylmethyl)(ethyl)amine. The resulting amine can then be treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process typically includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclobutylmethyl)(ethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halogens or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(Cyclobutylmethyl)(ethyl)amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving amine metabolism and enzyme interactions.
Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of (cyclobutylmethyl)(ethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also bind to specific receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Contains only the cyclobutyl group attached to the amine.
Ethylamine: Contains only the ethyl group attached to the amine.
Cyclobutylmethylamine: Contains the cyclobutylmethyl group attached to the amine.
Uniqueness
(Cyclobutylmethyl)(ethyl)amine hydrochloride is unique due to the presence of both cyclobutylmethyl and ethyl groups attached to the nitrogen atom. This dual substitution imparts distinct chemical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N-(cyclobutylmethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-8-6-7-4-3-5-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGPXEVXJPYFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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